molecular formula C19H25N3O4S B2464839 3-(2-Methoxyethyl)-1-(1-(4-(methylthio)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2194847-33-9

3-(2-Methoxyethyl)-1-(1-(4-(methylthio)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2464839
CAS RN: 2194847-33-9
M. Wt: 391.49
InChI Key: UQQCJTJORKUWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethyl)-1-(1-(4-(methylthio)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism of Related Compounds

Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) showcases the complexity of drug metabolism and disposition in humans. This specific compound, intended for insomnia treatment, demonstrates extensive metabolism and elimination patterns, emphasizing the importance of understanding the pharmacokinetic profiles of novel therapeutic agents (Renzulli et al., 2011).

Pharmacodynamics of Cardiotonic Agents

The hemodynamic effects of cardiotonic agents like 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (AR-L 115 BS) in clinical settings highlight the potential therapeutic applications of similar compounds in managing cardiovascular diseases. These studies underscore the potential of such compounds in improving cardiac function and providing a basis for the development of new therapeutic agents (Thormann et al., 1981).

Metabolic Pathways and Toxicology

Understanding the metabolic pathways and potential toxicological impacts of novel compounds is crucial in the development of safe and effective medications. Studies on the metabolism and disposition of various drugs, including their metabolites, provide insights into their safety profiles and therapeutic potential. This research is foundational in identifying the most promising compounds for further development and clinical use (Christopher et al., 2010).

properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-26-12-11-21-17(23)13-22(19(21)25)15-7-9-20(10-8-15)18(24)14-3-5-16(27-2)6-4-14/h3-6,15H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQCJTJORKUWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-1-(1-(4-(methylthio)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

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